Mal-amido-PEG4-NHS ester (CAS: 756525-99-2) is a highly defined, heterobifunctional discrete PEG (dPEG) crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide group. Separated by a hydrophilic, 22-atom (24.8 Å) tetraethylene glycol spacer, this compound is engineered to facilitate orthogonal, two-step bioconjugation. In procurement and process development, it is primarily selected as a non-cleavable linker for antibody-drug conjugates (ADCs) and targeted nanomedicines, where its exact molecular weight (513.50 g/mol) and hydrophilic nature resolve the solubility and characterization bottlenecks inherent to traditional aliphatic linkers.
Substituting Mal-amido-PEG4-NHS ester with traditional non-PEGylated linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or polymeric PEG analogs fundamentally compromises processability and final product quality. SMCC relies on a highly hydrophobic cyclohexane bridge, which frequently necessitates the use of organic co-solvents (e.g., DMSO) and triggers severe conjugate aggregation and precipitation, particularly at high drug-to-antibody ratios (DAR) . Conversely, attempting to substitute with polymeric PEG linkers introduces polydispersity (a mixture of chain lengths), which creates heterogeneous conjugate populations, complicates analytical characterization via mass spectrometry, and increases regulatory friction . The discrete PEG4 spacer uniquely balances exact mass homogeneity with sufficient hydrophilicity to maintain monodisperse, stable conjugates in purely aqueous buffers.
The incorporation of the discrete PEG4 spacer creates a hydrophilic hydration sphere that mitigates the hydrophobic collapse typical of standard aliphatic linkers . When comparing ADC constructs, the use of Mal-PEG4-NHS ester maintains conjugate solubility in pure phosphate-buffered saline (PBS) without the need for DMSO. Chromatographic analysis (SEC) of optimized ADC constructs using PEG4 linkers demonstrates <1.0% total aggregation, whereas non-PEGylated comparators like SMCC significantly increase the overall hydrophobicity of the conjugate, leading to precipitation artifacts and elevated aggregation rates at higher DARs .
| Evidence Dimension | Conjugate aggregation and aqueous processability |
| Target Compound Data | <1.0% total aggregation in optimized DAR 4 ADC constructs; processable in pure PBS |
| Comparator Or Baseline | SMCC (non-PEGylated): Induces hydrophobic collapse, requires DMSO co-solvents, and increases aggregation propensity |
| Quantified Difference | Elimination of organic co-solvent requirement and suppression of aggregation to <1.0% |
| Conditions | Size Exclusion Chromatography (SEC) of DAR 4 ADC constructs in aqueous buffer |
Eliminating organic co-solvents and preventing aggregation directly improves manufacturing yields and ensures the safety and viability of the final therapeutic conjugate.
Unlike polymeric PEG linkers which possess a Poisson distribution of molecular weights, Mal-amido-PEG4-NHS ester is synthesized as a discrete molecule with an exact molecular weight of 513.50 g/mol (>98% purity) . This exact mass is critical for generating a homogeneous drug-to-antibody ratio (DAR). When analyzed via Capillary Gel Electrophoresis (CGE) or Hydrophobic Interaction Chromatography (HIC), constructs utilizing discrete PEG4 linkers yield sharply defined, monodisperse DAR species, whereas polymeric comparators produce overlapping, heterogeneous peaks that complicate both process validation and regulatory approval .
| Evidence Dimension | Molecular weight distribution and DAR homogeneity |
| Target Compound Data | Exact MW of 513.50 g/mol; yields discrete, quantifiable DAR species |
| Comparator Or Baseline | Polymeric Mal-PEG-NHS: Polydisperse mixture of chain lengths |
| Quantified Difference | Transition from a Poisson distribution of masses to a single, defined molecular entity (>98% purity) |
| Conditions | Analytical characterization via HIC and CGE |
Procuring a discrete PEG guarantees batch-to-batch reproducibility and simplifies the rigorous analytical characterization required for clinical-grade biotherapeutics.
The tetraethylene glycol (PEG4) spacer provides a precisely defined distance of 24.6 to 24.8 Å (22 atoms) between the amine and sulfhydryl reactive groups . This is substantially longer than the ~8.3 Å rigid spacer of SMCC, providing critical steric relief that facilitates efficient two-step orthogonal conjugation without shielding large payloads. Furthermore, unlike excessively long linkers (e.g., PEG24), the PEG4 spacer does not sterically hinder the antibody's interaction with Fcgamma receptors, thereby preserving the molecule's native effector functions while still shielding the payload .
| Evidence Dimension | Spacer length and steric accessibility |
| Target Compound Data | ~24.6 Å flexible hydrophilic spacer |
| Comparator Or Baseline | SMCC (~8.3 Å rigid spacer) and Mal-PEG24-NHS (excessively long spacer) |
| Quantified Difference | ~3x longer reach than SMCC to prevent payload shielding, without the Fcgamma interference seen in PEG24 |
| Conditions | Orthogonal two-step conjugation and Fcgamma binding assays |
The specific PEG4 length strikes the optimal balance between providing enough steric freedom for high-yield conjugation and preserving the biological activity of the carrier protein.
Because the PEG4 spacer prevents the hydrophobic collapse associated with traditional linkers, Mal-amido-PEG4-NHS ester is the preferred choice for conjugating highly hydrophobic cytotoxic payloads to monoclonal antibodies. It allows for higher Drug-to-Antibody Ratios (DAR) without triggering precipitation during the aqueous conjugation process [1].
The exact molecular weight and discrete nature of the PEG4 spacer make it ideal for synthesizing precisely defined bioconjugates. It provides a defined, flexible distance between functional moieties, ensuring reproducible linker length which is critical for optimal target binding and regulatory characterization [2].
The compound is highly effective for crosslinking amine-functionalized surfaces (such as biosensor chips or PEGylated liposomes) with thiol-containing biomolecules. The ~24.6 Å hydrophilic spacer ensures that the immobilized proteins remain accessible and retain their native conformation, free from the steric hindrance caused by ultra-short aliphatic crosslinkers [1].